
D5D-IN-326
Übersicht
Beschreibung
D5D-IN-326 ist ein potenter und selektiver Inhibitor der Delta-5-Desaturase, einem Enzym, das an der Umwandlung von Dihomo-γ-Linolensäure zu Arachidonsäure im Omega-6-Polyunsaturated-Fettsäure-Stoffwechselweg beteiligt ist. Diese Verbindung ist oral verfügbar und hat signifikante Effekte bei der Reduzierung der Insulinresistenz und des Körpergewichts bei fettreicher Diät-induzierten adipösen Mäusen gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Kern-Pyrrolo[2,3-d]pyrimidin-Gerüsts. Die wichtigsten Schritte umfassen:
Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Einführung der Pentafluorpropoxy- und Trifluorethoxygruppen: Diese Gruppen werden durch nucleophile Substitutionsreaktionen eingeführt.
Endreinigung: Die Verbindung wird mittels Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von ≥98% zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber skaliert, um größere Mengen zu ermöglichen. Die Reaktionsbedingungen werden für Effizienz und Ausbeute optimiert, und das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Einheitlichkeit und Reinheit sicherzustellen .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt hauptsächlich:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogenierungsmittel wie Chlor und Brom
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation verschiedene sauerstoffhaltige Derivate liefern, während Reduktion entsauerstoffte Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeug zur Untersuchung der Rolle der Delta-5-Desaturase im Fettsäurestoffwechsel eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf Insulinresistenz und Fettleibigkeit bei Tiermodellen.
Medizin: Potenzieller therapeutischer Wirkstoff für Erkrankungen wie Diabetes und Atherosklerose.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselstörungen abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Delta-5-Desaturase hemmt, wodurch die Umwandlung von Dihomo-γ-Linolensäure zu Arachidonsäure reduziert wird. Dies führt zu einer Erhöhung der entzündungshemmenden Eicosanoide und einer Verringerung der pro-inflammatorischen Eicosanoide, was zu einer verringerten Insulinresistenz und einem reduzierten Körpergewicht führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D5D-IN-326 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the pentafluoropropoxy and trifluoroethoxy groups: These groups are introduced via nucleophilic substitution reactions.
Final purification: The compound is purified using high-performance liquid chromatography to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the final product is subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
D5D-IN-326 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine and bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Anti-Atherosclerotic Effects
D5D-IN-326 has been investigated for its anti-atherosclerotic properties. In studies involving apolipoprotein E knockout mice, it was observed that treatment with this compound significantly reduced atherosclerotic lesion areas in the aorta. Specifically, a reduction of 24% was noted at a dosage of 3 mg/kg/day after 12 weeks of treatment following a Western diet. Another protocol using a high-cholesterol diet showed a 36% reduction in lesion area with similar dosing strategies .
Mechanism of Action
The mechanism behind these effects involves the modulation of fatty acid profiles in the liver and blood. This compound treatment resulted in decreased arachidonic acid levels and increased dihomo-gamma-linolenic acid levels, alongside reduced inflammatory eicosanoid production . This suggests that this compound may be effective in managing inflammation associated with cardiovascular diseases.
Metabolic Disorders
Impact on Insulin Resistance and Obesity
Research has indicated that this compound can lower insulin resistance and promote weight loss in diet-induced obesity models. In high-fat diet studies, chronic administration led to significant reductions in body weight without affecting overall calorie intake. Additionally, decreased macrophage infiltration into adipose tissue was noted, which is crucial for reducing inflammation associated with obesity .
Energy Expenditure
The compound also appears to enhance daily energy expenditure, contributing to its anti-obesity effects. These findings suggest that this compound could represent a novel therapeutic approach for treating obesity and related metabolic disorders .
Cancer Treatment
Inhibition of Tumor Growth
This compound has shown promise as an anti-cancer agent, particularly in renal cancer models. Studies have demonstrated that it significantly inhibits cell proliferation across various cancer cell lines, including kidney, colon, breast, and lung cancers. The inhibition was dose-dependent, indicating a strong correlation between dosage and therapeutic effect .
Mechanistic Insights
The underlying mechanisms involve the downregulation of fatty acid desaturase 1 (FADS1), which is linked to tumor growth and survival. Inhibition of FADS1 not only reduces cell proliferation but also induces cell cycle arrest through pathways associated with endoplasmic reticulum stress responses. This suggests that targeting FADS1 with this compound may offer a strategic approach for precision cancer therapy .
Summary Table of Applications
Application Area | Observed Effects | Mechanism of Action |
---|---|---|
Cardiovascular Health | Reduced atherosclerotic lesions | Modulation of fatty acid profiles; decreased inflammation |
Metabolic Disorders | Lowered insulin resistance; weight loss | Increased energy expenditure; reduced adipose inflammation |
Cancer Treatment | Inhibited tumor growth in various cancers | Downregulation of FADS1; induced cell cycle arrest |
Wirkmechanismus
D5D-IN-326 exerts its effects by inhibiting delta-5 desaturase, thereby reducing the conversion of dihomo-γ-linolenic acid to arachidonic acid. This leads to an increase in anti-inflammatory eicosanoids and a decrease in pro-inflammatory eicosanoids, resulting in reduced insulin resistance and body weight .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
STK16-IN-1: Ein weiterer Delta-5-Desaturase-Inhibitor mit ähnlichen Eigenschaften.
VU0071063: Eine Verbindung mit einem anderen Wirkmechanismus, aber ähnlichem therapeutischem Potenzial.
Einzigartigkeit
D5D-IN-326 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Delta-5-Desaturase-Inhibitor. Es hat signifikante Effekte bei der Reduzierung der Insulinresistenz und des Körpergewichts bei Tiermodellen gezeigt, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Biologische Aktivität
D5D-IN-326 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for future research.
This compound primarily acts as an inhibitor of specific fatty acid desaturases, particularly stearoyl-CoA desaturase 1 (SCD1) and fatty acid desaturase 2 (FADS2). These enzymes play crucial roles in lipid metabolism and have been linked to various cellular processes including proliferation, survival, and apoptosis.
- Inhibition of Fatty Acid Desaturation : By inhibiting SCD1 and FADS2, this compound disrupts the desaturation of fatty acids, which is essential for maintaining membrane fluidity and signaling pathways in cells. This inhibition leads to an accumulation of saturated fatty acids and a decrease in unsaturated fatty acids, which can alter cell metabolism significantly .
- Impact on Cell Proliferation : In studies involving Epstein-Barr virus (EBV)-infected lymphoblastoid cell lines, the dual inhibition of SCD1 and FADS2 resulted in reduced cell proliferation and increased susceptibility to apoptosis when exposed to palmitate. This suggests that this compound may be effective in targeting cancer cells that rely heavily on lipid metabolism for growth .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: EBV-Transformed B Cells
In a recent study, researchers investigated the effects of this compound on EBV-transformed B cells. The compound was shown to significantly reduce cell proliferation and induce apoptosis under certain conditions. The study highlighted that the inhibition of SCD1 and FADS2 led to metabolic changes that hindered the growth-promoting pathways typically activated by EBV .
Case Study 2: Medulloblastoma
Another study focused on medulloblastoma cells where this compound's role in downregulating miR-326 was observed. This downregulation was linked to enhanced survival signaling via E2F1, indicating that this compound may also have implications in neuro-oncology by modulating microRNA pathways .
Research Findings
Recent findings indicate that this compound not only affects lipid metabolism but also has broader implications for cellular signaling pathways involved in cancer progression:
- Lipidomic Analysis : Mass spectrometry-based lipidomic studies revealed that treatment with this compound resulted in significant alterations in lipid profiles, with increased levels of saturated fatty acids correlating with reduced cell viability .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer models, suggesting its potential as a chemotherapeutic agent .
Eigenschaften
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUQGJZXDBRNOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F8N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348087 | |
Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236767-85-3 | |
Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.